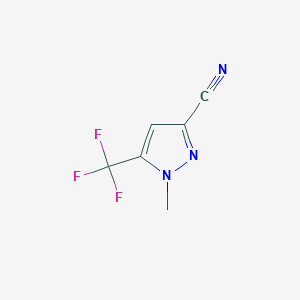
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The trifluoromethyl group and the carbonitrile group attached to the pyrazole ring make this compound particularly interesting for various applications in medicinal chemistry and agrochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a solvent such as methanol under reflux conditions . The resulting mixture is then subjected to work-up and distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. The lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles is a common approach. This method allows for the efficient production of the compound with high yield and purity .
化学反应分析
Types of Reactions
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include pyrazole oxides, amines, and various substituted pyrazoles .
科学研究应用
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound can potentially improve memory and cognition .
相似化合物的比较
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-thiophenecarbaldehyde
Uniqueness
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and carbonitrile groups enhances its reactivity and potential for various applications .
生物活性
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.
The compound has the following chemical identifiers:
- Molecular Formula : C6H4F3N3
- Molecular Weight : 189.12 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds in the pyrazole family often exhibit inhibitory activity against various enzymes and receptors, which can lead to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A structure-activity relationship (SAR) analysis demonstrated that modifications on the pyrazole ring significantly influence cytotoxicity against cancer cell lines.
Enzymatic Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Study 1: Antitumor Activity
In a study published by ResearchGate, the compound was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly in breast and lung cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Agrochemical Potential
Another investigation focused on the compound's insecticidal properties. It was evaluated against common agricultural pests, showing effective knockdown rates comparable to established insecticides. The study suggested that the trifluoromethyl group enhances lipophilicity, improving penetration into pest exoskeletons.
属性
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c1-12-5(6(7,8)9)2-4(3-10)11-12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNXJJCINNCYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














